

BPR1J-097 specificity VEGFR off-target effects

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Compound Focus: bpr1j-097

CAS No.: 1327167-19-0

Cat. No.: S548028

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A Framework for Your Comparison Guide

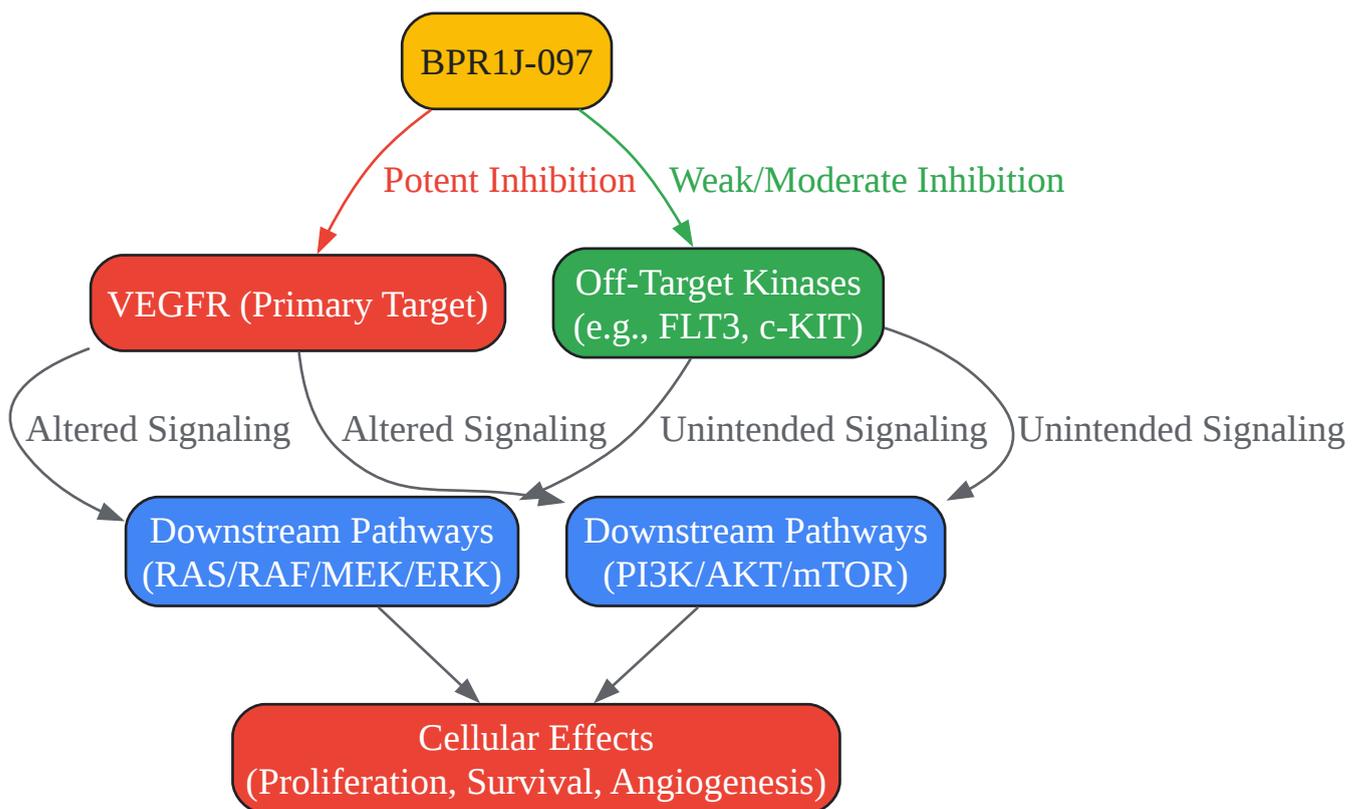
Although data on **BPR1J-097** is unavailable, the search results reveal how kinase selectivity and off-target effects are typically studied and presented. The table below summarizes the key profiling methods you should consider including in your guide.

Profiling Aspect	Recommended Methodologies	Purpose & Data Output
Primary Target Potency	Enzymatic kinase assays; Cell-based proliferation/viability assays [1]	Measure half-maximal inhibitory concentration (IC ₅₀) against VEGFRs; determine drug's effect on cancer cell growth.
Selectivity / Off-Target Screening	Kinase panel profiling (against 100s of kinases) [2] [3]; Phenotypic screening (e.g., mitochondrial toxicity) [4]	Identify off-target kinases; uncover non-kinase related toxicities that could limit clinical use.
Binding Mode Analysis	X-ray crystallography; Molecular docking studies [1] [3]	Visualize how inhibitor binds to active/inactive kinase conformation (Type I vs. Type II), informing resistance and selectivity.
Cellular Signaling	Western blot; Phospho-protein arrays [5]	Confirm that target inhibition in cells leads to reduced phosphorylation of

Profiling Aspect	Recommended Methodologies	Purpose & Data Output
Validation		downstream pathway proteins.
In Vivo Efficacy	Animal xenograft models [1]	Evaluate tumor growth inhibition and overall drug efficacy in a living organism.

Visualizing Key Signaling Pathways

A crucial part of your guide will be illustrating the primary and potential off-target signaling pathways. Based on the roles of VEGFR and other common off-target kinases, the relationship can be visualized as follows:



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How to Locate the Specific Data You Need

Given that the specific data for **BPR1J-097** is not in the public domain, here are actionable steps you can take to find it:

- **Check Patent Documents:** The most detailed biological data for a pre-clinical compound is often found in its original patent filings. Search for patents from the developing institution (often a university or a biotech company) that mention **BPR1J-097**. These documents frequently include comprehensive kinase profiling data and experimental results.
- **Search Specialized Journals:** Look for papers in medicinal chemistry and cancer pharmacology journals. The initial disclosure of **BPR1J-097** likely occurred in a research article, which may contain at least a basic selectivity profile.
- **Consult Professional Networks:** Use academic and professional networks to connect with researchers who specialize in kinase inhibitor development or anti-angiogenic therapy. They may have direct knowledge of or access to the data.

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